molecular formula C11H12F2O4 B13432054 [4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate

[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate

Cat. No.: B13432054
M. Wt: 246.21 g/mol
InChI Key: VQRAVFSNFMKRBE-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: is an organic compound that features a difluoromethyl group and two methoxy groups attached to a phenyl ring, with an acetate group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes . The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and process optimization techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate: can be compared with other similar compounds such as:

Conclusion

This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.

Properties

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

IUPAC Name

[4-(difluoromethyl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C11H12F2O4/c1-6(14)17-10-8(15-2)4-7(11(12)13)5-9(10)16-3/h4-5,11H,1-3H3

InChI Key

VQRAVFSNFMKRBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(F)F)OC

Origin of Product

United States

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